molecular formula C14H9BrN2O B1269934 4-(4-Bromophenyl)phthalazin-1(2h)-one CAS No. 76462-38-9

4-(4-Bromophenyl)phthalazin-1(2h)-one

Cat. No.: B1269934
CAS No.: 76462-38-9
M. Wt: 301.14 g/mol
InChI Key: ZISOEGMOUGUEMP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a bromophenyl group attached to the phthalazinone core. Phthalazinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)phthalazin-1(2H)-one typically involves the reaction of 4-bromobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the phthalazinone ring. The reaction conditions often include the use of a solvent such as acetic acid or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phthalazinone core can undergo oxidation to form corresponding phthalazine derivatives.

    Reduction Reactions: The compound can be reduced to form phthalazin-1(2H)-one derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of various substituted phthalazinone derivatives.

    Oxidation Reactions: Formation of phthalazine derivatives with different oxidation states.

    Reduction Reactions: Formation of reduced phthalazinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylphthalazin-1(2H)-one: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.

    4-(4-Chlorophenyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

    4-(4-Methylphenyl)phthalazin-1(2H)-one:

Uniqueness

4-(4-Bromophenyl)phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications. Additionally, the compound’s ability to interact with specific molecular targets makes it a valuable candidate for further research in medicinal chemistry.

Properties

IUPAC Name

4-(4-bromophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOEGMOUGUEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351032
Record name 4-(4-bromophenyl)phthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76462-38-9
Record name 4-(4-bromophenyl)phthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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